Eptazocine (l-1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazonine) is a synthetic opioid analgesic derived from homobenzomorphan. [] It is classified as a narcotic-antagonist analgesic, exhibiting both agonist and antagonist properties at opioid receptors. [, , ] Eptazocine has been a subject of extensive scientific research, particularly regarding its analgesic properties, mechanism of action, and potential for treating various conditions.
Several synthetic routes for Eptazocine have been developed. One approach involves a novel, mild, and practical asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. This method utilizes N-(p-trifluoromethylbenzyl)cinchonidinium bromide as a catalyst and leads to Eptazocine hydrobromide in excellent overall yield and purity. []
Another approach utilizes asymmetric syntheses through an aza-Prins cyclization. This method highlights the construction of the core skeleton through an aza-Prins cyclization and intramolecular Friedel-Crafts reaction, leading to the synthesis of (-)-eptazocine. []
Additionally, a palladium/norbornene cooperative catalytic system has been developed for the synthesis of Eptazocine. This system promotes a two-component annulation reaction, allowing for the construction of tetrahydronaphthalenes and indanes containing quaternary centers through consecutive Catellani-type C–H activation and redox-relay Heck reaction. This mild and scalable protocol allows for a 4-step synthesis of Eptazocine. []
Finally, asymmetric Heck reaction has been successfully employed for the synthesis of Eptazocine. This approach is notable for its efficiency and its applicability to the synthesis of other biologically active molecules. []
One significant reaction involves the binding of Eptazocine to opioid receptors. [] This interaction is characterized by its ability to displace [3H]-naloxone from rat brain synaptic membranes, indicating its affinity for these receptors. []
Furthermore, Eptazocine undergoes metabolic transformations in the body. These reactions, including oxidation and conjugation, lead to the formation of various metabolites, which have been identified and quantified in human plasma and urine using HPLC with electrochemical detection. []
Eptazocine's analgesic effects are primarily mediated through its interaction with opioid receptors, specifically exhibiting agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors. [, ] This unique profile differentiates Eptazocine from other analgesics like morphine and pentazocine.
Studies on isolated smooth muscle preparations have demonstrated that Eptazocine acts as a mu-receptor antagonist and a kappa-receptor preferential agonist. [] This preferential binding to kappa-opioid receptors is thought to be responsible for its analgesic effects while minimizing certain side effects associated with mu-opioid receptor activation.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6